MFCD31714182
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Overview
Description
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine, identified by the Molecular Design Limited number MFCD31714182, is a chemical compound with the molecular formula C14H11N3O. This compound is characterized by the presence of a phenyl group attached to an oxadiazole ring, which is further connected to a pyridine ring. It has a molecular weight of 237.26 g/mol .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their analogs are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Related compounds like pyrazolines and their analogs are known to interact with various targets to exert their effects . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels .
Biochemical Pathways
Related compounds such as pyrazolines and their analogs are known to affect a variety of biochemical pathways . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds like pyrazolines and their analogs are known to have a wide range of biological activities . These compounds can influence a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions would be carefully controlled, and purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds:
- 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-benzene
- 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-thiophene
- 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-furan
Uniqueness: 3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer specific chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-phenyl-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-6-12(7-3-1)14-16-13(18-17-14)9-11-5-4-8-15-10-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENKDEWHTJLRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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